molecular formula C11H12N2O B12326313 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile

3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile

Cat. No.: B12326313
M. Wt: 188.23 g/mol
InChI Key: KDVPKCGRSDZCKH-DHZHZOJOSA-N
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Description

3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile (C11H12N2O, MW: 188.23 g/mol) is a chemical compound of significant interest in synthetic and industrial chemistry. It is characterized as a "push-pull alkene," a class of substituted ethylenes featuring an electron-donor group (the amino and methoxyphenyl components) at one end and an electron-acceptor group (the nitrile) at the other . This electronic configuration reduces the double bond order and facilitates electron delocalization, making such compounds valuable as starting reactants or intermediates in the synthesis of various pharmaceuticals, dyes, and polymers . Research indicates that compounds with the 2-propenenitrile (acrylonitrile) core structure have demonstrated utility in specialized industrial applications. For instance, they have been investigated in methods for inhibiting or reducing biofilm formation on surfaces in petroleum production processes, which helps mitigate operational issues like microbial-induced corrosion . The compound is a solid at room temperature and exhibits low solubility in water but is soluble in common organic solvents such as ethanol and acetone . For optimal stability, it is recommended to store this chemical in a cool, dry place away from direct sunlight, preferably between 2-8°C, and in a well-sealed container to prevent degradation from exposure to moisture and air . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(E)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

InChI

InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3/b11-8+

InChI Key

KDVPKCGRSDZCKH-DHZHZOJOSA-N

Isomeric SMILES

C/C(=C(/C1=CC=C(C=C1)OC)\N)/C#N

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)N)C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation with 4-Methoxybenzaldehyde

A widely documented method involves the Knoevenagel condensation between 4-methoxybenzaldehyde and 2-methylacrylonitrile derivatives. This reaction typically employs a base catalyst (e.g., piperidine or ammonium acetate) to facilitate the formation of the α,β-unsaturated nitrile intermediate. For example, heating 4-methoxybenzaldehyde with 2-methylacrylonitrile in refluxing ethanol with piperidine yields (E)-3-(4-methoxyphenyl)-2-methylacrylonitrile, which is subsequently aminated.

Key Conditions :

  • Solvent: Ethanol or toluene
  • Temperature: 80–100°C
  • Catalyst: Piperidine (5–10 mol%)
  • Yield: 60–75%

Reductive Amination of α,β-Unsaturated Nitriles

The intermediate (E)-3-(4-methoxyphenyl)-2-methylacrylonitrile undergoes reductive amination using ammonia or ammonium chloride in the presence of hydrogen gas and a palladium catalyst. Raney nickel or palladium on carbon (Pd/C) at 50–80°C under 3–5 bar H₂ pressure achieves selective reduction of the double bond while introducing the amino group.

Optimization Notes :

  • Excess ammonia prevents over-reduction to the amine.
  • Yields improve with controlled pH (6–7) and low temperatures (50°C).

Nucleophilic Addition to Acrylonitrile Derivatives

Michael Addition of 4-Methoxyphenyl Grignard Reagents

Grignard reagents derived from 4-methoxybromobenzene react with 2-methylacrylonitrile in tetrahydrofuran (THF) at −20°C to form the β-aryl adduct. Subsequent oxidation with manganese dioxide or iodobenzene diacetate introduces the α,β-unsaturation, followed by amination via hydroxylamine hydrochloride.

Critical Parameters :

  • Strict anhydrous conditions to prevent Grignard decomposition.
  • Oxidation step requires stoichiometric MnO₂ for complete conversion.

Cyanide-Mediated Coupling Reactions

Aryl iodides (e.g., 4-iodoanisole) participate in palladium-catalyzed cyanation with 2-methylacrylonitrile. Using Pd(PPh₃)₄ and zinc cyanide in dimethylformamide (DMF) at 120°C, the reaction forms the aryl-nitrile bond. Subsequent amination with aqueous ammonia at elevated temperatures introduces the amino group.

Catalyst System :

  • Pd(PPh₃)₄ (2 mol%)
  • Zn(CN)₂ (1.2 equiv)
  • Yield: 55–65%

Catalytic Amination Strategies

Hydroamination of Alkynenitriles

Transition-metal-catalyzed hydroamination offers a stereocontrolled route. For example, gold(I) complexes (e.g., AuCl(PPh₃)) catalyze the addition of ammonia to 3-(4-methoxyphenyl)-2-methylpropynenitrile, yielding the (E)-isomer selectively. Solvents like dichloromethane and temperatures of 25–40°C favor high enantioselectivity.

Advantages :

  • No need for pre-formed intermediates.
  • Stereoselectivity >90% for (E)-configuration.

Enzymatic Amination

Recent advances utilize transaminases to aminate α,β-unsaturated nitriles. Immobilized enzymes (e.g., from Aspergillus oryzae) in phosphate buffer (pH 7.5) convert 3-(4-methoxyphenyl)-2-methylacrylonitrile to the target compound with 70–80% yield. Co-solvents like isopropanol (10% v/v) enhance substrate solubility.

Limitations :

  • Longer reaction times (48–72 hours).
  • Enzyme cost and reuse challenges.

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Routes

Using (R)- or (S)-phenylethylamine as a chiral auxiliary, the amino group is introduced via Schiff base formation. After cyclization and cleavage, the desired enantiomer is isolated. For instance, (E)-3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile is obtained in 85% enantiomeric excess (ee) using this method.

Resolution Steps :

  • Schiff base formation with (R)-phenylethylamine.
  • Crystallization-induced diastereomer separation.
  • Acidic hydrolysis to free the amine.

Asymmetric Catalytic Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., BINAP) hydrogenate the α,β-unsaturated nitrile precursor. Under 10 bar H₂ in methanol, enantioselectivities of 92–95% ee are achieved, with yields of 80–85%.

Catalyst Loading :

  • Rh(cod)₂BF₄ (1 mol%)
  • (R)-BINAP (1.2 mol%)

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., nitrile formation). A two-step flow process combines Knoevenagel condensation and catalytic amination, achieving 90% conversion with residence times under 10 minutes.

Reactor Design :

  • Temperature-controlled zones for each step.
  • Inline IR monitoring for real-time adjustment.

Waste Minimization Techniques

Solvent recovery (e.g., ethanol via distillation) and catalyst recycling (e.g., Pd/C filtration and reactivation) reduce environmental impact. Lifecycle assessments indicate a 40% reduction in waste compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated and other substituted derivatives.

Scientific Research Applications

3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural Differences
Compound Name Functional Group Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR/MS)
3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile Nitrile (C≡N) 4-Methoxyphenyl, methyl, amino 188.23 Predicted IR: ~2200 cm⁻¹ (C≡N stretch)
3-Amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone (6e major isomer) Ketone (C=O) 4-Chlorophenyl, 4-methoxyphenyl, amino 287.0 IR: 3360 (NH), 1594 cm⁻¹ (C=O); MS: m/z 287 (M⁺)
3-Amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone (6e minor isomer) Ketone (C=O) 4-Chlorophenyl, 4-methoxyphenyl, amino 287.0 MS: m/z 139 fragment (ClC₆H₄CO⁺)
(2E)-3-(4-Methoxyphenyl)-2-methylprop-2-enal Aldehyde (CHO) 4-Methoxyphenyl, methyl 176.21 IR: ~1720 cm⁻¹ (C=O stretch)

Key Observations :

  • Nitrile vs. Ketone/Aldehyde : The nitrile group in the target compound enhances polarity and boiling point compared to ketone/aldehyde analogs. Nitriles also exhibit distinct IR signatures (~2200 cm⁻¹) .
  • Substituent Effects: Chlorophenyl groups (as in 6e isomers) increase molecular weight and alter fragmentation patterns in MS (e.g., m/z 139 in minor isomer ). Methoxy groups contribute to electron-donating effects, influencing UV-Vis spectra in related compounds .

Reactivity Insights :

  • The target compound’s nitrile group may participate in cycloaddition or reduction reactions, unlike ketone-based analogs.
  • Propenone isomers (6e) form mixtures that require chromatographic separation, whereas the target compound’s defined stereochemistry (E-configuration) may simplify purification .

Spectral and Physical Property Analysis

Table 3: Experimental vs. Predicted Data
Property Target Compound (Predicted) 6e Major Isomer (Experimental)
Melting Point Not reported 223–225°C (ethanol)
Boiling Point 405.4±35.0 °C Not reported
IR Peaks ~2200 cm⁻¹ (C≡N) 3360 (NH), 1594 cm⁻¹ (C=O)
MS Fragmentation Not available m/z 287 (M⁺), 242, 171

Notable Differences:

  • The absence of experimental melting point data for the target compound highlights a research gap.
  • The 6e isomers’ MS fragmentation (m/z 139 for minor isomer) aids in structural differentiation, a technique applicable to nitrile analogs .

Biological Activity

3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile, also known as CAS #1050392-15-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Molecular Structure

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • Purity : 95%

Antimicrobial Activity

Research indicates that compounds similar to 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile exhibit significant antimicrobial properties. A study involving the synthesis of related compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The inhibition zones measured during susceptibility tests confirmed this activity, suggesting that the compound may also possess similar properties due to its structural characteristics .

The proposed mechanism of action for compounds in this class involves interactions with bacterial cell membranes and potential disruption of cellular functions through the generation of reactive oxygen species (ROS). This interaction can lead to oxidative stress in bacterial cells, ultimately resulting in cell death .

Anticancer Potential

Molecular docking studies have shown that derivatives of amino-substituted propenenitriles can bind effectively to cancer-related targets, indicating potential anticancer properties. Specifically, binding studies against the Human Progesterone Receptor suggest that these compounds could inhibit cancer cell proliferation through receptor modulation .

Synthesis and Characterization

The synthesis of 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile typically involves a multi-step process starting from readily available precursors. The following table summarizes the key steps involved in the synthesis:

StepReagents/ConditionsProduct
1Aldehyde + amineIntermediate product
2Addition of nitrile3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile

Characterization Techniques

The characterization of the synthesized compound is typically performed using:

  • NMR Spectroscopy : Provides insights into the molecular structure.
  • IR Spectroscopy : Identifies functional groups present in the compound.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of synthesized derivatives showed that at a concentration of 10 mg/ml, significant inhibition was observed against both E. coli and S. aureus. The results indicated a clear zone around the discs used in the diffusion method, confirming the antibacterial potential of these compounds .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, compounds structurally related to 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile were tested against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively, with specific binding affinities noted for progesterone receptors involved in tumor progression .

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